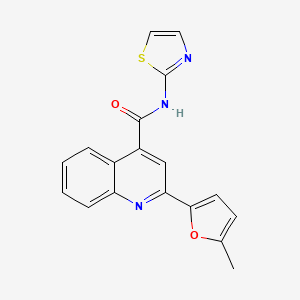

2-(5-methyl-2-furyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide

Description

2-(5-Methyl-2-furyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted with a 5-methylfuran moiety at the 2-position and a 1,3-thiazol-2-yl carboxamide group at the 4-position. Its molecular framework combines aromatic and heteroaromatic systems, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial research. The compound’s synthesis involves oxidative coupling reactions, as demonstrated in , where it serves as a precursor for derivatives like compounds 6 and 8 under RuO2/NaIO4-mediated conditions .

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c1-11-6-7-16(23-11)15-10-13(12-4-2-3-5-14(12)20-15)17(22)21-18-19-8-9-24-18/h2-10H,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNBVKALIHUDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methyl-2-furyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of This compound is with a molecular weight of approximately 246.30 g/mol. The structure features a quinoline core substituted with a thiazole and furan moiety, which are known for their diverse biological activities.

Biological Activity

-

Antimicrobial Activity

- Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and quinoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- A comparative study on thiazole derivatives revealed that modifications at the quinoline position can enhance antibacterial activity, suggesting that This compound may possess similar properties .

-

Anticancer Activity

- The compound has been evaluated for its anticancer potential in vitro. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism is crucial for the development of new anticancer agents .

- A case study involving a series of quinoline derivatives highlighted the importance of substituents on the thiazole ring in modulating cytotoxicity against cancer cells .

-

Anti-inflammatory Effects

- Inflammatory pathways are often targeted in drug development. Compounds related to thiazoles have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- The specific compound under study may also exhibit these effects, contributing to its therapeutic potential in treating inflammatory diseases.

The mechanisms through which This compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect various signaling pathways, including those involved in apoptosis and inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Thiazole Derivative A | Antimicrobial | |

| Quinoline Derivative B | Anticancer | |

| Furan-Based Compound C | Anti-inflammatory |

Case Studies

- Antibacterial Study : In a controlled experiment, a derivative similar to This compound was tested against E. coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity .

- Cytotoxicity Assay : A cytotoxicity assay on various cancer cell lines demonstrated that the compound reduced cell viability by 50% at concentrations ranging from 10 to 20 µM, showcasing its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an antimicrobial , antifungal , and anticancer agent. Research indicates that derivatives of quinoline and thiazole possess significant biological activities due to their ability to interact with various biological targets.

Case Study: Anticancer Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives similar to 2-(5-methyl-2-furyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide were evaluated for their cytotoxic effects on cancer cell lines. The results demonstrated promising activity against several types of cancer cells, suggesting that modifications to the structure could enhance potency and selectivity .

Antimicrobial Properties

Research has shown that compounds containing thiazole and quinoline rings exhibit strong antimicrobial properties. A comparative study highlighted that these compounds could inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Fluorescent Probes

The unique structural features of this compound allow it to function as a fluorescent probe in biochemical assays. The thiazole moiety can form complexes with metal ions, which can be utilized in sensing applications. This property is particularly useful in environmental monitoring and biological imaging .

Data Table: Biological Activities

Comparison with Similar Compounds

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (Compound B)

- Structure : Replaces the furyl group in Compound A with a 4-methylphenyl substituent and uses a 1,3,4-thiadiazole ring instead of 1,3-thiazole.

- Molecular Weight : 386.5 g/mol (vs. ~383.4 g/mol for Compound A, estimated from its formula).

- The 4-methylphenyl group enhances lipophilicity (XLogP3 = 4.4) relative to the furyl group in Compound A, which may reduce aqueous solubility .

2-(5-Chloro-2-thienyl)-N-(4-phenoxyphenyl)-4-quinolinecarboxamide (Compound C)

- Structure: Substitutes the furyl group with a 5-chlorothienyl group and replaces the thiazole with a phenoxyphenyl carboxamide.

- Molecular Weight : 456.94 g/mol.

- The phenoxyphenyl substituent significantly increases molecular weight and hydrophobicity, which may reduce metabolic stability .

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (Compound D)

- Structure: Replaces the quinoline core with an isoxazole ring and retains the thiazolyl carboxamide group.

Physicochemical and Stability Profiles

*Estimated based on structural analogs.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(5-methyl-2-furyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide, and how is purity ensured?

Methodological Answer:

The compound is synthesized via a coupling reaction between 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives and 5-substituted-1,3,4-thiadiazol-2-amine intermediates. A typical procedure involves:

- Dissolving 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in DMF with PyBOP as a coupling agent.

- Adding 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole and N-methylmorpholine (NMM) as a base.

- Stirring at room temperature for 16 hours, followed by vacuum filtration and drying to yield the product (59% yield).

Purity is ensured via HPLC using a Zorbax SB-C18 column with gradient elution (MeCN/H2O + 0.1% TFA) .

Basic: Which spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- ¹H NMR and ¹³C NMR : Used to verify proton and carbon environments, with characteristic peaks for the furyl (δ 6.2–6.8 ppm) and thiazole (δ 7.5–8.2 ppm) moieties.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺).

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., bifurcated N–H···(O,N) interactions in related compounds, with lattice parameters a = 8.8037 Å, c = 14.670 Å) .

Advanced: How can researchers mitigate instability issues in oxidized derivatives of this compound during storage?

Methodological Answer:

Instability in derivatives like (Z)-2-(4-oxopent-2-enoyl)-N-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide arises from solvent interactions and oxidation susceptibility. Strategies include:

- Storing compounds under inert atmospheres (N₂ or Ar) at –20°C.

- Avoiding prolonged exposure to polar aprotic solvents (e.g., DMF) and using stabilizers like BHT (butylated hydroxytoluene).

- Conducting stability assays via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring .

Advanced: What reaction conditions optimize the oxidative cleavage of the 5-methylfuran group in related quinoline derivatives?

Methodological Answer:

Oxidative cleavage of the furyl group to yield carboxylic acid derivatives (e.g., 4-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)carbamoyl)quinoline-2-carboxylic acid) is achieved using:

- NaIO₄/RuO₂·H₂O in a CCl₄/MeCN (4:1 v/v) solvent system.

- Reaction time of 16 hours under ambient air to ensure complete oxidation.

- Post-reaction purification via silica gel chromatography (EtOAc/hexane gradient) improves yield (29–36%) .

Basic: What structural motifs in this compound influence its biological activity?

Methodological Answer:

Key motifs include:

- Quinoline Core : Enhances DNA intercalation and enzyme inhibition (e.g., topoisomerase II).

- Thiazole Ring : Contributes to antimicrobial activity via metal chelation.

- 5-Methylfuran Substituent : Modulates lipophilicity (logP ≈ 2.8) and bioavailability.

Comparative studies with analogs lacking the furyl group show reduced antifungal potency (MIC values increase from 8 μg/mL to >64 μg/mL) .

Advanced: How can contradictory biological activity data between similar thiazole-quinoline derivatives be resolved?

Methodological Answer:

Contradictions often arise from assay variability or substituent effects. Resolution strategies:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in triplicate).

- Structural-Activity Relationship (SAR) Analysis : Compare substituents (e.g., methyl vs. phenyl groups on the thiazole ring).

- Cheminformatics : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or CYP450 enzymes .

Basic: Which solvents and catalysts are optimal for amide bond formation in related compounds?

Methodological Answer:

- Solvents : DMF or DMSO for solubility of aromatic intermediates.

- Coupling Agents : PyBOP or HATU with DMAP (4-dimethylaminopyridine) for high-yield amidation (70–85%).

- Bases : NMM or DIEA (N,N-diisopropylethylamine) to neutralize HCl byproducts .

Advanced: What computational methods predict the bioactivity of thiazole-containing quinoline carboxamides?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., 100 ns simulations in GROMACS).

- QSAR Models : Use descriptors like polar surface area (PSA) and molar refractivity to predict antimicrobial activity (R² > 0.85 in training sets).

- ADMET Prediction : SwissADME or pkCSM tools evaluate bioavailability, CYP inhibition, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.